molecular formula C9H13N3O3 B14416592 3-(2-Amino-4-nitroanilino)propan-1-ol CAS No. 80369-77-3

3-(2-Amino-4-nitroanilino)propan-1-ol

Cat. No.: B14416592
CAS No.: 80369-77-3
M. Wt: 211.22 g/mol
InChI Key: OMKRVKUNBKZZRJ-UHFFFAOYSA-N
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Description

3-(2-Amino-4-nitroanilino)propan-1-ol (CAS: 412962-27-7, molecular formula: C₉H₁₃N₃O₃) is a nitroaniline derivative featuring a propanol backbone substituted with a 2-amino-4-nitroanilino group. This compound is characterized by its benzene ring with electron-withdrawing (nitro) and electron-donating (amino) groups at positions 4 and 2, respectively, creating a push-pull electronic system.

Properties

CAS No.

80369-77-3

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

3-(2-amino-4-nitroanilino)propan-1-ol

InChI

InChI=1S/C9H13N3O3/c10-8-6-7(12(14)15)2-3-9(8)11-4-1-5-13/h2-3,6,11,13H,1,4-5,10H2

InChI Key

OMKRVKUNBKZZRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-nitroanilino)propan-1-ol typically involves the nitration of 2-aminoaniline followed by a coupling reaction with propanol. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-nitroanilino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(2-Amino-4-nitroanilino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential as a biochemical probe due to its functional groups.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-nitroanilino)propan-1-ol involves its interaction with molecular targets through its amino and nitro functional groups. These interactions can lead to the modulation of biochemical pathways, including enzyme inhibition or activation. The compound’s effects are mediated by its ability to form hydrogen bonds and participate in redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Backbone Derivatives

(a) 3-((4-Fluoro-2-nitrophenyl)amino)propan-1-ol (CAS: 84145-69-7)
  • Structure: Features a 4-fluoro-2-nitroanilino group on propanol.
  • Key Differences: The fluorine atom at position 4 introduces steric and electronic effects distinct from the amino group in the target compound.
  • Applications : Used in organic synthesis for fluorinated intermediates .
(b) 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)
  • Structure: Pyridine ring with 2-chloro, 3-nitro, and methylamino substituents.
  • Key Differences : The heteroaromatic pyridine ring increases solubility in polar solvents compared to benzene. The chloro group enhances electrophilicity, making it reactive in cross-coupling reactions.
  • Synthesis : Achieved via nucleophilic substitution (71% yield) using DIEA in DMSO .

Aliphatic Amino Propanols

(a) DL-1-Amino-2-propanol (CAS: 78-96-6)
  • Structure: Simple secondary alcohol with an adjacent amino group.
  • Key Differences : Lacks aromaticity and nitro functionality, resulting in lower molecular weight (75.10 g/mol) and higher volatility.
  • Applications : Industrial solvent and precursor for surfactants .
(b) 3-Amino-2-(pyrimidin-4-yl)propan-1-ol (CAS: 1284185-20-1)
  • Structure : Pyrimidine substituent introduces a planar, electron-deficient heterocycle.
  • Key Differences : The pyrimidine ring enhances hydrogen-bonding capacity, making it suitable for metal coordination or enzyme inhibition studies .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Synthesis Yield Key Applications
3-(2-Amino-4-nitroanilino)propan-1-ol 412962-27-7 C₉H₁₃N₃O₃ 2-Amino, 4-Nitro on benzene 211.22 Not reported Pharmaceutical intermediate
3-((4-Fluoro-2-nitrophenyl)amino)propan-1-ol 84145-69-7 C₉H₁₁FN₂O₃ 4-Fluoro, 2-Nitro on benzene 226.20 Not reported Fluorinated intermediates
IV-9 (Pyridine derivative) - C₉H₁₂ClN₃O₃ 2-Chloro, 3-Nitro on pyridine, Methyl 245.67 71% Chemical synthesis
DL-1-Amino-2-propanol 78-96-6 C₃H₉NO Hydroxyl, amino on adjacent carbons 75.10 Not reported Solvent, surfactant

Key Research Findings

  • Electronic Effects: The target compound’s nitro and amino groups create a resonance-stabilized system, enabling applications in charge-transfer complexes. In contrast, fluorine or chlorine substituents in analogues enhance electrophilicity for Suzuki-Miyaura couplings .
  • Solubility : The pyridine and pyrimidine derivatives exhibit higher solubility in DMSO and DMF than the benzene-based target compound, which may aggregate in aqueous media due to hydrophobicity .
  • Stability: Nitro groups in all compounds necessitate storage in cool, dark conditions to prevent degradation. The absence of aromatic rings in aliphatic analogues (e.g., DL-1-Amino-2-propanol) improves thermal stability .

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